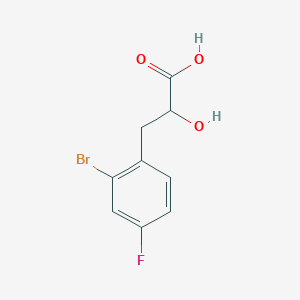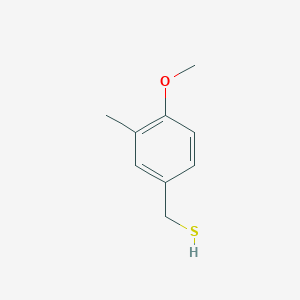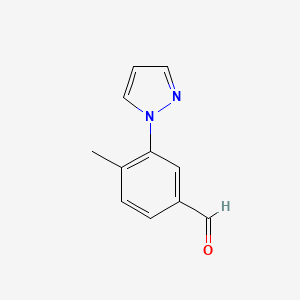
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O It features a benzaldehyde moiety substituted with a methyl group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methylbenzaldehyde with 1H-pyrazole. One common method includes the use of hydrazine derivatives and aldehydes under mild conditions to form pyrazole intermediates, which are then further reacted to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions has been reported for the synthesis of related pyrazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 4-Methyl-3-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-Methyl-3-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The pyrazole ring is known to interact with various proteins, potentially inhibiting or activating their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a different position of the methyl group.
4-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde: Another isomer with the methyl group on the pyrazole ring.
3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar compound with the methyl group on the benzene ring.
Uniqueness
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
4-methyl-3-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-3-4-10(8-14)7-11(9)13-6-2-5-12-13/h2-8H,1H3 |
InChI-Schlüssel |
ZIRHAWNMKKSUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C=O)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


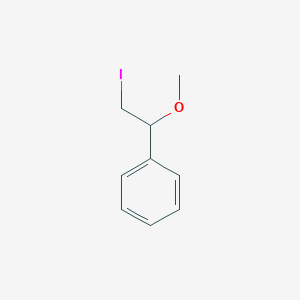

amine](/img/structure/B15272039.png)
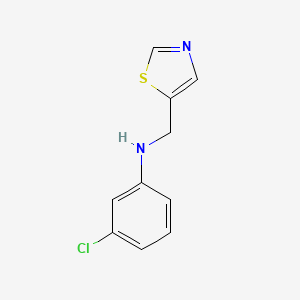
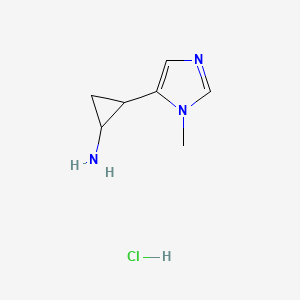
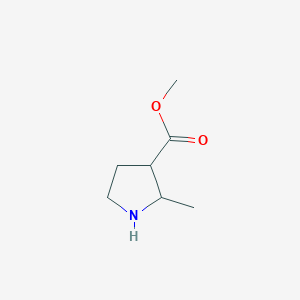
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
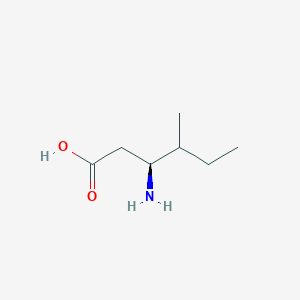
amine](/img/structure/B15272075.png)
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
